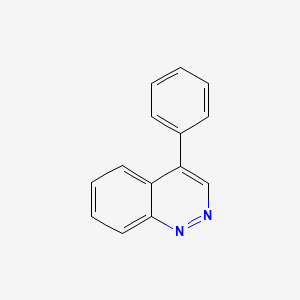

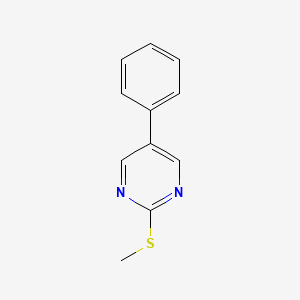

![molecular formula C14H19N3O B1297182 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 438621-58-0](/img/structure/B1297182.png)

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one” is a chemical compound with the CAS Number: 170921-48-9 . It has a molecular weight of 245.32 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is1S/C14H19N3O/c18-13-14 (16-11-15-13)6-8-17 (9-7-14)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2, (H,15,18) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 245.32 .Aplicaciones Científicas De Investigación

Synthesis and Development

- Discrete Compound Library Creation : A library of 120 discrete compounds based on the spiropiperidine motif, including 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one, was prepared for research purposes (Feliu, Martínez, & Amblard, 2004).

- Solid Phase Synthesis Optimization : The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives was optimized using SynPhase™ Lanterns, showing the feasibility of translating the chemistry from solution to solid phase (Bedos, Feliu, Martínez, & Amblard, 2003).

Chemical and Biological Properties

- High-affinity Ligands for Receptors : Compounds like 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one have been identified as high-affinity ligands for specific human receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor (Röver et al., 2000).

- Ultrasound-assisted Synthesis : Novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives were synthesized using an ultrasound-assisted method, providing environmental friendliness and greater selectivity (Velupula et al., 2021).

- Anti-Breast Cancer and EGFR Inhibition : A series of triazaspiro[4.5]dec-8-ene benzylidine derivatives, including variations of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one, showed potential as epidermal growth factor receptor inhibitors and displayed moderate antiproliferative activity against breast cancer cell lines (Fleita, Sakka, & Mohareb, 2013).

Pharmaceutical Applications

- Potential Antipsychotic Agents : Derivatives of 8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one have been studied for their antipsychotic profiles in various pharmacological models (Wise et al., 1985).

- Opioid Receptor Modulators : N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, related to the core structure, were evaluated for activity at opioid receptors, showing enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).

Mecanismo De Acción

- Inhibition of RIPK1 activity can block the activation of necroptosis and has shown therapeutic potential in various human diseases .

- This interaction may involve binding to specific pockets within RIPK1, altering its conformation and preventing its activation .

- Inhibition of RIPK1 disrupts this pathway, preventing necroptosis-associated tissue damage and immune stress responses .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

8-benzyl-1,3,8-triazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-13-15-11-14(16-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILOBDVULJBMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1,3,8-triazaspiro[4.5]decan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-3-carboxamide](/img/structure/B1297106.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)